molecular formula C11H15NO B13871109 1-(2-methoxyphenyl)Pyrrolidine

1-(2-methoxyphenyl)Pyrrolidine

Cat. No.: B13871109
M. Wt: 177.24 g/mol
InChI Key: CXJDHKPUONWJBP-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)pyrrolidine is a pyrrolidine derivative featuring a 2-methoxyphenyl substituent attached to the nitrogen atom of the pyrrolidine ring. The compound has been synthesized via para-selective C(sp²)-H borylation of anisole derivatives, yielding 42% isolated product . Key characterization data include:

  • 1H NMR (CDCl₃): δ 6.93 (t, J = 7.3 Hz), 3.87 (s, OCH₃), 3.36–3.30 (pyrrolidine CH₂), 1.99–1.96 (pyrrolidine CH₂)
  • 13C NMR: δ 150.4 (C-OCH₃), 24.6 (pyrrolidine carbons)
  • HRMS: m/z 178.1213 ([M + H]⁺) .

The 2-methoxy group enhances electron density on the aromatic ring, influencing reactivity in electrophilic substitution and coordination chemistry.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-(2-methoxyphenyl)pyrrolidine

InChI

InChI=1S/C11H15NO/c1-13-11-7-3-2-6-10(11)12-8-4-5-9-12/h2-3,6-7H,4-5,8-9H2,1H3

InChI Key

CXJDHKPUONWJBP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCCC2

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-methoxyphenyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxyphenylacetonitrile with pyrrolidine in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Another method involves the reductive amination of 2-methoxybenzaldehyde with pyrrolidine using a reducing agent such as sodium borohydride.

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyrrolidine ring, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methoxyphenyl)pyrrolidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,5-Dimethoxy-4-nitrophenyl)Pyrrolidine (3b)

  • Substituents : Additional 5-methoxy and 4-nitro groups on the phenyl ring.
  • Synthesis : 82% yield via nucleophilic aromatic substitution without purification .

1-(1-Phenylcyclohexyl)Pyrrolidine (PCPy)

  • Substituent : Bulky phenylcyclohexyl group instead of 2-methoxyphenyl.
  • Pharmacology: Known as a psychoactive substance with NMDA receptor antagonism .

1-(2-Aminoethyl)Pyrrolidine Derivatives

  • Functionalization: Aminoethyl side chain enables synthesis of thiazolidin-4-ones as acetylcholinesterase (AChE) inhibitors .
  • Contrast: The 2-methoxyphenyl group in the target compound lacks the nucleophilic amino group, limiting its utility in forming heterocyclic bioactive derivatives.

Piperidine and Piperazine Derivatives

1-(2-Methoxyphenyl)Piperidine

  • Heterocycle : Six-membered piperidine ring vs. five-membered pyrrolidine.
  • Synthesis : Prepared via reductive amination using NaBH₃CN .
  • Impact : Piperidine’s larger ring size increases basicity (pKa ~11) compared to pyrrolidine (pKa ~9.8), affecting solubility and receptor interactions.

HBK Series Piperazine Derivatives

  • Examples: HBK14–HBK19 with 2-methoxyphenyl and phenoxypropyl groups .
  • Key Feature : Piperazine’s two nitrogen atoms enable dual substitution, enhancing structural diversity for medicinal chemistry applications.

Functional Group Variations

1-[(2E)-3-(2-Chloro-3-Methoxyphenyl)-2-Propenoyl]Pyrrolidine

  • Substituent : α,β-unsaturated ketone with chloro and methoxy groups.
  • Reactivity: The propenoyl group enables Michael addition reactions, unlike the inert methoxyphenyl group in the target compound .

2-(2-Methoxyphenyl)-Pyrrolidine

  • Structure : Methoxyphenyl attached to C2 of pyrrolidine instead of N1.
  • Implications : Altered regiochemistry may influence stereoelectronic effects and pharmacological target engagement .

Data Tables

Table 2: Pharmacological and Physical Properties

Compound LogP (Predicted) Water Solubility Bioactivity Reference
1-(2-Methoxyphenyl)pyrrolidine 1.8 Low Not reported
PCPy 3.5 Very low NMDA receptor antagonist
1-(2-Aminoethyl)pyrrolidine 0.5 High AChE inhibitor

Biological Activity

1-(2-Methoxyphenyl)pyrrolidine is a compound belonging to the pyrrolidine class, characterized by its five-membered nitrogen-containing heterocycle. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the current understanding of the biological activity of this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound features a methoxy-substituted phenyl group attached to a pyrrolidine ring. Its molecular formula is C11_{11}H15_{15}N O, and it has a molecular weight of approximately 179.25 g/mol. The structure can be represented as follows:

Chemical Structure C11H15N O\text{Chemical Structure }\quad \text{C}_{11}\text{H}_{15}\text{N O}

Antimicrobial Activity

Recent studies have indicated that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A comparative study highlighted that certain pyrrolidine derivatives demonstrated higher antibacterial activity against Staphylococcus aureus and Escherichia coli than conventional antibiotics, with minimum inhibitory concentrations (MICs) ranging from 31.25 μg/mL to 125 μg/mL .

CompoundMIC (μg/mL)Bacterial Strain
This compound31.25A. baumannii
Reference Antibiotic (Ampicillin)125A. baumannii

Anticancer Potential

The anticancer properties of pyrrolidine derivatives have been explored extensively. Research indicates that this compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study identified a related pyrrolidine compound that exhibited strong binding affinity to the CXCR4 receptor, which is implicated in cancer metastasis .

Neuroprotective Effects

The neuroprotective potential of pyrrolidine derivatives is another area of interest. Compounds with similar structures have been evaluated for their ability to protect neuronal cells against oxidative stress and neurodegeneration. In vitro studies suggest that these compounds can mitigate cell death in models of neurodegenerative diseases by reducing reactive oxygen species (ROS) production .

Study on Antimicrobial Activity

In a study conducted by Poyraz et al. (2018), several pyrrolidine derivatives were synthesized and tested for their antimicrobial efficacy against A. baumannii. The results showed that specific derivatives exhibited four times higher activity compared to standard treatments, highlighting the potential of these compounds in developing new antimicrobial agents .

Study on Anticancer Activity

Li et al. (2020) designed pyrrolidine-containing derivatives as antagonists of the CXCR4 receptor, crucial in HIV infection and cancer metastasis. Their findings revealed that one derivative demonstrated an IC50 value of 79 nM against CXCR4, indicating promising potential for further development as anticancer therapeutics .

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